molecular formula C18H26N6O3 B6485781 1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919027-29-5

1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B6485781
CAS No.: 919027-29-5
M. Wt: 374.4 g/mol
InChI Key: OIADIMHATOOTAX-UHFFFAOYSA-N
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Description

1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound belonging to the triazino-purine family. This compound is characterized by its unique structure, which includes multiple methyl groups and an ethoxyethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O3/c1-7-27-9-8-23-17-19-15-14(24(17)13(5)12(4)20-23)16(25)22(10-11(2)3)18(26)21(15)6/h13H,2,7-10H2,1,3-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIADIMHATOOTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a triazino-purine precursor with 2-ethoxyethyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and continuous flow reactors.

Chemical Reactions Analysis

1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl or methylallyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted triazino-purine derivatives.

Scientific Research Applications

1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Preliminary studies suggest that it may have anticancer properties, particularly in inhibiting the proliferation of cancer cells.

    Industry: It is used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting cellular processes. The specific pathways involved depend on the biological context, but may include the inhibition of DNA synthesis or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione include other triazino-purine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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